molecular formula C9H14N4OS B13154128 N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide

N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide

Katalognummer: B13154128
Molekulargewicht: 226.30 g/mol
InChI-Schlüssel: AGNTZUIYMOHBQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide is a compound that features a piperidine ring attached to a thiadiazole moiety, which is further connected to an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide typically involves the formation of the thiadiazole ring followed by the introduction of the piperidine and acetamide groups. One common method involves the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative to form the thiadiazole ring. This intermediate is then reacted with piperidine and acetic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the piperidine moiety.

    Substitution: The acetamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific targets and improve its pharmacokinetic profile compared to similar compounds .

Eigenschaften

Molekularformel

C9H14N4OS

Molekulargewicht

226.30 g/mol

IUPAC-Name

N-(5-piperidin-4-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C9H14N4OS/c1-6(14)11-9-13-12-8(15-9)7-2-4-10-5-3-7/h7,10H,2-5H2,1H3,(H,11,13,14)

InChI-Schlüssel

AGNTZUIYMOHBQX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=NN=C(S1)C2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.